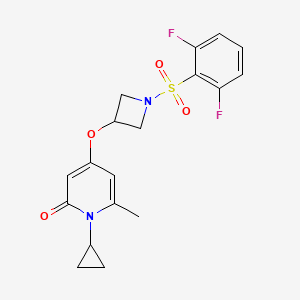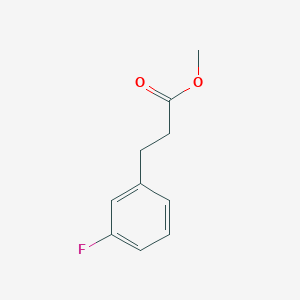
2-Méthylthiolane-3-ol
Vue d'ensemble
Description
2-Methylthiolan-3-ol is a sulfur-containing organic compound with the molecular formula C5H10OS. It is a member of the class of tetrahydrothiophenes, characterized by a thiolane ring substituted by a methyl group at position 2 and a hydroxyl group at position 3. This compound is known for its distinctive odor and is often used as a flavoring agent in the food industry.
Applications De Recherche Scientifique
2-Methylthiolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its role in biological systems, including its potential as a biomarker for certain metabolic processes.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized as a flavoring agent in the food industry due to its distinctive odor and taste.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylthiolan-3-ol can be synthesized through various methods. One common approach involves the reaction of 2-methylthiolane with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position. Another method involves the ring-opening of 2-methylthiirane followed by cyclization to form the thiolane ring.
Industrial Production Methods: In industrial settings, 2-Methylthiolan-3-ol is typically produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon supports can facilitate the hydrogenation of precursor compounds, leading to the formation of the desired thiolane structure.
Types of Reactions:
Oxidation: 2-Methylthiolan-3-ol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrogenated derivatives.
Substitution: Ethers, esters.
Mécanisme D'action
The mechanism of action of 2-Methylthiolan-3-ol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s sulfur-containing structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
2-Methylthiolan-3-one: A ketone derivative with similar structural features but different chemical properties.
2-Methylthiolane: The parent hydrocarbon without the hydroxyl group.
3-Methylthiolan-2-ol: An isomer with the hydroxyl group at a different position.
Uniqueness: 2-Methylthiolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
2-methylthiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUQWGSXLBQNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2571398.png)


![2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2571403.png)
![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)
![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)


